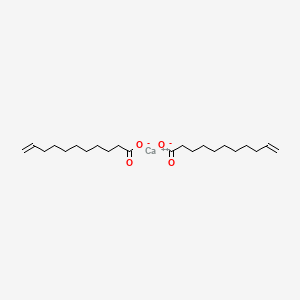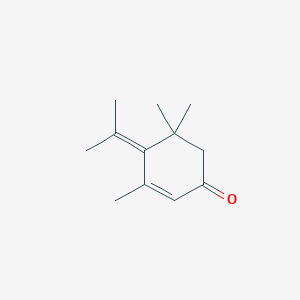![molecular formula C30H54O13 B13825005 [(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose ricinoleate is an ester formed from sucrose and ricinoleic acid. It is part of the broader class of sucrose fatty acid esters, which are widely used in various industries due to their surfactant properties. These compounds are known for their ability to stabilize emulsions, making them valuable in food, cosmetics, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sucrose ricinoleate can be synthesized through the esterification of sucrose with ricinoleic acid. This process typically involves the use of catalysts to facilitate the reaction. Common methods include:
Chemical Esterification: This involves reacting sucrose with ricinoleic acid in the presence of an acid catalyst.
Enzymatic Esterification: Lipase enzymes can be used to catalyze the esterification process.
Industrial Production Methods: Industrial production of sucrose ricinoleate often involves large-scale chemical esterification processes. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: Sucrose ricinoleate can undergo oxidation reactions, particularly at the hydroxyl group of the ricinoleic acid moiety.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by acids, bases, or enzymes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis).
Catalysts for Transesterification: Sodium methoxide, lipase enzymes.
Major Products:
Oxidation Products: Various oxidized derivatives of ricinoleic acid.
Hydrolysis Products: Sucrose and ricinoleic acid.
Transesterification Products: New esters formed with different alcohols.
Applications De Recherche Scientifique
Sucrose ricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological emulsions and as a stabilizer for biological samples.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Widely used in the food industry as an emulsifier, in cosmetics for its skin-conditioning properties, and in the production of biodegradable polymers
Mécanisme D'action
The mechanism of action of sucrose ricinoleate primarily involves its surfactant properties. It reduces the surface tension between different phases, thereby stabilizing emulsions. The molecular targets include the interfaces of oil and water phases, where it forms a monolayer, reducing interfacial tension and preventing phase separation .
Comparaison Avec Des Composés Similaires
Sucrose Stearate: Another sucrose fatty acid ester with similar emulsifying properties but derived from stearic acid.
Sucrose Oleate: Derived from oleic acid, it also acts as an emulsifier but has different solubility and stability characteristics.
Polyglycerol Ricinoleate: Similar in function but derived from polyglycerol and ricinoleic acid, offering different emulsifying properties
Uniqueness of Sucrose Ricinoleate: Sucrose ricinoleate is unique due to the presence of ricinoleic acid, which imparts specific hydroxyl functionality. This makes it particularly effective in stabilizing emulsions and providing skin-conditioning benefits in cosmetic formulations .
Propriétés
Formule moléculaire |
C30H54O13 |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C30H54O13/c1-2-3-4-11-14-20(33)15-12-9-7-5-6-8-10-13-16-23(34)40-19-30(28(39)25(36)22(18-32)42-30)43-29-27(38)26(37)24(35)21(17-31)41-29/h9,12,20-22,24-29,31-33,35-39H,2-8,10-11,13-19H2,1H3/b12-9-/t20-,21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
Clé InChI |
RALONPJOBQZVER-KZBVOEKUSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)

![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)

![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)

![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)

![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)


